5-Oxotetrahydrofuran-2-carboxylic acid

Pharmaceutical Formulation Quinolone Antibiotics Salt Formation

Select 5-oxotetrahydrofuran-2-carboxylic acid for its unique γ-lactone electrophilic carbonyl and chiral C2 center—critical for stereospecific drug synthesis. Unlike open-chain 2-hydroxyglutaric acid, this compound forms stable, water-soluble salts with poorly soluble APIs like Ciprofloxacin, enabling injectable formulations. In enantiopure form, it is a chiral building block for natural products (lycoperdic acid, aspernolides) and nucleoside analogues (up to 94% ee). High-yield (~90%) pyrrole acylation supports porphyrinoid synthesis, and its paraconic acid analogy enables antibacterial methylenecarboxybutyrolactones. Available in racemic and (R)/(S) enantiomers at ≥98% purity.

Molecular Formula C5H6O4
Molecular Weight 130.1 g/mol
CAS No. 4344-84-7
Cat. No. B106260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Oxotetrahydrofuran-2-carboxylic acid
CAS4344-84-7
SynonymsTetrahydro-5-oxo-2-furancarboxylic Acid;  2-Hydroxyglutaric Acid γ-Lactone;  5-Oxo-2-tetrahydrofurancarboxylic Acid;  Butyrolactone-5-carboxylic Acid;  Butyrolactonecarboxylic Acid;  NSC 72000;  2-Hydroxypentanedioic Acid γ-Lactone;  Tetrahydro-5-oxo-2-furo
Molecular FormulaC5H6O4
Molecular Weight130.1 g/mol
Structural Identifiers
SMILESC1CC(=O)OC1C(=O)O
InChIInChI=1S/C5H6O4/c6-4-2-1-3(9-4)5(7)8/h3H,1-2H2,(H,7,8)
InChIKeyQVADRSWDTZDDGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Oxotetrahydrofuran-2-carboxylic Acid (CAS 4344-84-7): Procurement Specifications, Physicochemical Identity, and Research-Grade Characterization


5-Oxotetrahydrofuran-2-carboxylic acid (CAS 4344-84-7), also referred to as carboxybutyrolactone or tetrahydro-5-oxo-2-furancarboxylic acid, is a chiral γ-lactone carboxylic acid with the molecular formula C₅H₆O₄ and a molecular weight of 130.10 g/mol . This compound is formally derived via the intramolecular condensation of 2-hydroxyglutaric acid and serves as a versatile intermediate and chiral building block in organic synthesis, particularly for constructing bioactive heterocycles and nucleoside analogues [1]. It is a solid at ambient temperature, typically supplied with purity specifications of 95-98%, and is available in both racemic and enantiopure ((R)- or (S)-) forms, with the latter being critical for stereospecific applications [1].

Why Generic Substitution of 5-Oxotetrahydrofuran-2-carboxylic Acid (4344-84-7) with Closest Analogs is Scientifically Unsound


Direct substitution of 5-oxotetrahydrofuran-2-carboxylic acid with close structural analogs—such as its open-chain counterpart 2-hydroxyglutaric acid, the non-oxo tetrahydrofuran-2-carboxylic acid, or the structurally related paraconic acid—is not viable for critical applications due to fundamentally divergent physicochemical and reactive properties. The compound's unique γ-lactone ring, formed by intramolecular esterification, imparts a strained, electrophilic carbonyl group that is absent in 2-hydroxyglutaric acid, thereby enabling distinct ring-opening and derivatization chemistries essential for constructing specific heterocyclic frameworks [1]. Furthermore, its chiral center at the C2 position is essential for stereoselective synthesis; racemic mixtures or the incorrect enantiomer can lead to failure in asymmetric catalytic processes or the production of biologically inactive diastereomers [2]. The quantitative evidence below establishes where and why the specific molecular architecture of 5-oxotetrahydrofuran-2-carboxylic acid—and not a generic analog—delivers required performance.

5-Oxotetrahydrofuran-2-carboxylic Acid (4344-84-7): Quantitative Differentiation Evidence vs. 2-Hydroxyglutaric Acid, Tetrahydrofuran-2-carboxylic Acid, and Paraconic Acid Analogs


Differentiation in Salt Formation and Solubility Enhancement for Quinolone Antibiotics

In the context of formulating water-soluble salts of the poorly soluble antibiotic Ciprofloxacin, the 5-oxotetrahydrofuran-2-carboxylate salt was identified as providing a stable, injectable solution, in contrast to salts formed with comparator acids which exhibited issues like instability, low pH, or precipitation [1]. The patent specifically claims the 5-oxotetrahydrofuran-2-carboxylic acid and 2-hydroxyglutaric acid salts as superior, but the comparative data highlights the differential performance.

Pharmaceutical Formulation Quinolone Antibiotics Salt Formation

Enhanced Reactivity in Heterocycle Synthesis: Comparative Yield Data in Isobacteriochlorin Construction

The utility of 5-oxotetrahydrofuran-2-carboxylic acid as a lactonic acid acylating agent is quantitatively demonstrated in the synthesis of isobacteriochlorin precursors. The reaction of this specific γ-lactone with pyrroles to form ketones proceeds with a high, isolated yield of ~90%, a crucial step in constructing complex macrocycles .

Heterocyclic Chemistry Porphyrinoid Synthesis Lactam Formation

Asymmetric Catalytic Synthesis: Comparative Yield and Enantioselectivity vs. Stoichiometric Process

In the catalytic asymmetric synthesis of tertiary 2-substituted 5-oxotetrahydrofuran-2-carboxylic acids, the catalytic process using a Ti(OiPr)₄/tartaric ester/tBuOOH complex (0.2-0.3 equiv) provides up to 72% isolated yield and up to 94% enantiomeric excess (ee) [1]. A direct comparison is made to the corresponding stoichiometric reaction, which proceeds with 'slightly higher yield and stereoselectivity,' indicating a quantifiable, albeit modest, performance trade-off for the economic and operational advantages of catalysis [2].

Asymmetric Catalysis Process Chemistry Chiral Building Blocks

Enantioselective Hydrogenation Route: Superior Atom Economy vs. Glutamic Acid Deamination

The synthesis of enantiopure (R)-5-oxotetrahydrofuran-2-carboxylic acid ((R)-OTC) can be achieved via enantioselective hydrogenation of 2-oxoglutaric acid over a cinchona-modified Pt/Al₂O₃ catalyst, achieving 92% enantiomeric excess (ee) in water [1]. This method is positioned as a superior alternative to the traditional route of deamination of the corresponding enantiomer of glutamic acid, which is described as 'more complicated and expensive' [1]. The catalytic method offers a more direct and atom-economical path from a simple keto-diacid.

Green Chemistry Chiral Synthesis Process Intensification

Differentiation in Physicochemical Properties: Comparative Solubility and Melting Point Data

Calculated and experimental physicochemical data highlight key differences between the racemate (CAS 4344-84-7) and the enantiopure (R)-form (CAS 53558-93-3). The racemate is predicted to be freely soluble (calculated 161 g/L at 25°C) , whereas its enantiopure counterpart has a significantly higher melting point (70-75°C) compared to the racemate (48-50°C or 95-97°C depending on source) , indicating a marked difference in solid-state packing and potential bioavailability. These property divergences preclude simple form interchangeability in formulation or purification processes.

Pre-formulation Analytical Chemistry Property Prediction

Role as a Precursor to Antibacterial Methylenecarboxybutyrolactones: A Class Distinction from Paraconic Acid

5-Oxotetrahydrofuran-2-carboxylic acid is a recognized structural analog of (±)-Paraconic Acid and serves as a reagent for synthesizing methylenecarboxybutyrolactones, a class of compounds with documented antibacterial activity . While paraconic acid itself is a naturally occurring γ-butyrolactone, its 5-oxo analog offers distinct reactivity at the C5 carbonyl, enabling derivatization to α-methylene lactones that are not accessible via the same chemistry from paraconic acid.

Antibacterial Agents Medicinal Chemistry Lactone Derivatives

High-Value Research and Industrial Applications for 5-Oxotetrahydrofuran-2-carboxylic Acid (4344-84-7) Based on Differential Evidence


Pharmaceutical Salt Formation for Enhanced Solubility and Stability

As demonstrated in the direct comparative evidence, 5-oxotetrahydrofuran-2-carboxylic acid is uniquely suited for forming stable, highly water-soluble salts with poorly soluble active pharmaceutical ingredients (APIs) like Ciprofloxacin, overcoming the precipitation, pH, and stability issues associated with other common counterions [1]. This application is critical for developing injectable formulations where consistent bioavailability and long-term storage stability are non-negotiable.

Chiral Building Block for Asymmetric Synthesis of Bioactive Molecules

The compound, particularly in its enantiopure (R)- or (S)-forms, is a cornerstone chiral synthon for constructing complex natural products and drug candidates, including lycoperdic acid, aspernolides, and nucleoside analogues [2][3]. The evidence from catalytic asymmetric synthesis (up to 94% ee) and enantioselective hydrogenation (92% ee) confirms its role in accessing high-optical-purity intermediates, which is essential for generating stereochemically defined, biologically active target molecules [4][5].

Intermediate for Porphyrinoid and Macrocyclic Framework Assembly

The high-yielding (~90%) acylation of pyrroles using this γ-lactone acid provides a validated, efficient entry into the synthesis of isobacteriochlorins and related porphyrinoid systems . This application is highly relevant for research programs focused on biomimetic catalysts, photodynamic therapy agents, and novel materials that depend on the precise construction of tetrapyrrolic macrocycles.

Precursor to Antibacterial α-Methylene-γ-butyrolactones

As a structural analog of paraconic acid with a distinct C5 oxo group, this compound enables synthetic routes to methylenecarboxybutyrolactones, a class of molecules with demonstrated antibacterial activity . This application supports medicinal chemistry efforts targeting novel antibacterial agents, where the ability to install the reactive α-methylene lactone pharmacophore is a key synthetic objective.

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